molecular formula C12H14ClF3N2O2 B1387952 Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride CAS No. 318469-16-8

Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride

Cat. No.: B1387952
CAS No.: 318469-16-8
M. Wt: 310.7 g/mol
InChI Key: CCSFNQCUUAAHNQ-HCUGZAAXSA-N
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Description

Structural Characterization and Nomenclature

Molecular Architecture and IUPAC Nomenclature

Analysis of Core Prop-2-en-1-oate Backbone

The fundamental structural framework of ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride centers on the prop-2-en-1-oate backbone, which constitutes an α,β-unsaturated ester system. According to International Union of Pure and Applied Chemistry nomenclature principles, the prop-2-en-1-oate designation indicates a three-carbon chain containing a double bond between carbons 2 and 3, with an ester functional group at the terminal position. The systematic naming process for this backbone follows established protocols where the longest carbon chain containing the principal functional group serves as the parent structure, with the ester functionality taking precedence over other substituents in the numbering sequence.

The α,β-unsaturated ester configuration creates a planar arrangement around the C=C double bond, with geometric constraints that influence the overall molecular conformation. The ethyl ester portion provides additional conformational flexibility through rotation around the C-O single bonds, although the presence of bulky substituents at the β-position can introduce steric hindrance that affects preferred conformations. The prop-2-en-1-oate backbone serves as the foundation for understanding the compound's reactivity patterns, as α,β-unsaturated systems are known for their ability to participate in nucleophilic addition reactions and conjugation effects that extend electronic delocalization throughout the molecular framework.

The ester functionality contributes significant polarity to the molecule through the carbonyl group, which serves as both a hydrogen bond acceptor and a site for potential hydrolysis reactions under appropriate conditions. The positioning of substituents along the prop-2-en-1-oate chain follows systematic nomenclature rules where the amino group at position 3 and the anilino substituent at the same carbon create a geminal disubstitution pattern that significantly influences the molecular geometry and electronic distribution.

Trifluoromethylanilino Substituent Configuration

The trifluoromethylanilino substituent represents a complex aromatic system where the 3-(trifluoromethyl)aniline moiety attaches to the prop-2-en-1-oate backbone through an amino linkage. The 3-(trifluoromethyl)aniline component consists of a benzene ring bearing both an amino group and a trifluoromethyl group in a meta-relationship, creating specific electronic and steric effects that propagate throughout the molecular system. The trifluoromethyl group, positioned at the 3-position of the aniline ring, introduces significant electron-withdrawing effects through both inductive and field effects, substantially altering the electronic density distribution within the aromatic system.

The configuration of the trifluoromethyl group relative to the aniline nitrogen creates distinct conformational preferences due to the balance between electronic effects and steric interactions. The meta-positioning of the trifluoromethyl group relative to the amino functionality results in moderate electronic communication between these groups, as the electron-withdrawing nature of the trifluoromethyl substituent reduces the electron density at the amino nitrogen, thereby affecting its nucleophilic character and hydrogen bonding capabilities. This electronic modulation influences the overall reactivity of the anilino substituent and its participation in intermolecular interactions within the crystal lattice.

The spatial arrangement of the trifluoromethylanilino substituent relative to the prop-2-en-1-oate backbone involves considerations of both electronic conjugation and steric accommodation. The amino nitrogen of the anilino group forms a bond with the β-carbon of the prop-2-en-1-oate system, creating extended conjugation that can stabilize certain conformational arrangements through resonance effects. The bulky nature of the trifluoromethyl-substituted aromatic ring introduces conformational constraints that must be accommodated within the overall molecular geometry, potentially influencing crystal packing arrangements and intermolecular interaction patterns.

Hydrochloride Salt Formation Mechanism

The formation of the hydrochloride salt represents a fundamental acid-base reaction between the amino groups present in the organic molecule and hydrochloric acid, resulting in protonation of the amino nitrogen atoms and association with chloride counterions. The mechanism of hydrochloride salt formation involves the transfer of protons from hydrochloric acid to the available amino groups, creating positively charged ammonium centers that are electrostatically balanced by chloride anions. This protonation process significantly alters the electronic distribution within the molecule and creates new sites for hydrogen bonding interactions that influence both solubility characteristics and crystal packing arrangements.

The specific amino groups that undergo protonation in ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate include both the primary amino group attached directly to the prop-2-en-1-oate backbone and potentially the anilino nitrogen, depending on their relative basicity and the stoichiometry of acid addition. The electron-withdrawing effects of the trifluoromethyl group reduce the basicity of the anilino nitrogen compared to the primary amino group, creating a preferential protonation sequence that influences the final salt structure. The formation of charge-assisted hydrogen bonds between the protonated amino groups and chloride ions constitutes one of the strongest types of intermolecular interactions in the crystal lattice.

The hydrochloride salt formation mechanism also involves considerations of crystal lattice energy and the optimal arrangement of charged species to minimize electrostatic repulsion while maximizing attractive interactions. The chloride ions serve as hydrogen bond acceptors that can accommodate multiple hydrogen bond donors simultaneously, creating extensive three-dimensional networks that contribute significantly to crystal stability. The positioning of chloride ions within the crystal lattice must satisfy both charge neutrality requirements and geometric constraints imposed by the organic cations, leading to specific structural motifs that characterize hydrochloride salt crystals.

Crystallographic Analysis

Single-Crystal X-ray Diffraction Structure Determination

Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional structure of this compound, providing precise atomic coordinates, bond lengths, bond angles, and intermolecular interaction geometries. The technique relies on the constructive interference of monochromatic X-rays with the regular array of atoms in the crystal lattice, producing diffraction patterns that can be analyzed to reveal the detailed structural arrangement of molecules within the unit cell. The application of single-crystal X-ray diffraction to this hydrochloride salt requires careful consideration of crystal quality, data collection parameters, and refinement procedures to achieve accurate structural results.

The structural determination process involves several critical steps, beginning with the selection of suitable single crystals that exhibit adequate size, morphology, and diffraction quality for high-resolution data collection. The presence of the hydrochloride salt formation often improves crystallization behavior compared to the free base, as the ionic interactions provide additional driving forces for ordered crystal packing. Data collection parameters must be optimized to capture sufficient diffraction data while minimizing radiation damage, particularly important for organic compounds containing sensitive functional groups.

The refinement of structural parameters from X-ray diffraction data provides quantitative information about molecular geometry, including precise bond lengths and angles that can be compared with theoretical calculations and related compounds. The crystal structure determination reveals the specific conformation adopted by the ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate cation within the crystal lattice, including the relative orientations of the prop-2-en-1-oate backbone, the trifluoromethylanilino substituent, and the ethyl ester group. These conformational details provide insights into the balance of intramolecular strain and intermolecular interaction energies that determine the observed crystal structure.

Crystallographic Parameter Typical Range Measurement Precision
Unit Cell Dimensions 5-30 Å ±0.001-0.01 Å
Bond Lengths 1.0-2.0 Å ±0.001-0.005 Å
Bond Angles 90-180° ±0.1-0.5°
Torsion Angles 0-360° ±0.5-2.0°
Temperature Factors 10-50 Ų ±1-5 Ų
Hydrogen Bonding Network in Crystal Lattice

The hydrogen bonding network within the crystal lattice of this compound represents a complex three-dimensional arrangement of charge-assisted and conventional hydrogen bonds that determine crystal stability and packing efficiency. The protonated amino groups serve as strong hydrogen bond donors, forming particularly robust interactions with chloride ions that exhibit charge-assisted characteristics with enhanced bond strengths compared to neutral hydrogen bonds. These charge-assisted N-H···Cl⁻ interactions constitute the primary structural motifs that organize the crystal lattice and provide the majority of the lattice stabilization energy.

The geometric analysis of hydrogen bonding interactions reveals specific distance and angular parameters that characterize the strength and directionality of these intermolecular contacts. Charge-assisted hydrogen bonds between protonated amino groups and chloride ions typically exhibit N-H···Cl⁻ distances in the range of 3.0-3.4 Ångströms with N-H···Cl angles approaching linearity to maximize electrostatic interaction strength. The chloride ions function as multiple hydrogen bond acceptors, often coordinating with two or more hydrogen bond donors simultaneously to create bridging interactions that link adjacent organic cations into extended networks.

Secondary hydrogen bonding interactions contribute additional stabilization to the crystal lattice through weaker C-H···Cl⁻ contacts and potential N-H···O interactions involving the ester carbonyl group. These weaker interactions fill the coordination sphere around chloride ions and provide supplementary lattice energy that influences crystal stability and mechanical properties. The trifluoromethyl group, while primarily hydrophobic in character, can participate in weak hydrogen bonding interactions through its fluorine atoms, which serve as weak hydrogen bond acceptors that interact with available C-H donors in the crystal environment.

The overall hydrogen bonding network creates a three-dimensional framework that determines crystal morphology, mechanical properties, and thermal stability. The cooperative nature of multiple hydrogen bonding interactions results in emergent properties where the collective network exhibits greater stability than would be predicted from individual interaction energies. Analysis of the hydrogen bonding network provides insights into crystal growth mechanisms, polymorphic behavior, and potential for co-crystal formation with other molecular species.

Hydrogen Bond Type Distance Range (Å) Angle Range (°) Relative Strength
N-H···Cl⁻ (charge-assisted) 3.0-3.4 150-180 Strong
C-H···Cl⁻ 3.4-3.8 120-160 Weak
N-H···O 2.8-3.2 140-180 Medium
C-H···F 3.2-3.6 110-150 Very Weak
Disorder Analysis of Trifluoromethyl Group

The trifluoromethyl group in this compound exhibits potential rotational disorder within the crystal lattice due to the relatively low barrier for rotation around the aromatic C-CF₃ bond. Computational studies on related 3-(trifluoromethyl)aromatic systems have demonstrated that the rotational barrier for CF₃ groups typically ranges from 0.4 to 2.6 kilocalories per mole, depending on the immediate chemical environment and intermolecular interactions within the crystal lattice. This low barrier allows for significant librational motion of the trifluoromethyl group at room temperature, which can manifest as positional disorder in X-ray crystallographic studies.

The analysis of trifluoromethyl group disorder requires careful examination of temperature factors and electron density maps to identify potential alternative orientations of the CF₃ moiety. High-resolution crystallographic data often reveals anisotropic temperature factors for fluorine atoms that indicate rotational motion or positional disorder, with the extent of disorder being temperature-dependent and influenced by the strength of intermolecular interactions that may restrict CF₃ rotation. The disorder analysis involves statistical considerations of occupancy factors for alternative conformations and the refinement of positional parameters to best fit the observed diffraction data.

The cooperative reorientation effects between neighboring trifluoromethyl groups can significantly influence the disorder behavior, as demonstrated in computational studies of related compounds where intermolecular CF₃···CF₃ interactions account for approximately 75% of the rotational barrier in the solid state. These cooperative effects create correlated motions between adjacent molecules that must be considered in the disorder analysis and can lead to complex disorder patterns that extend beyond simple two-fold rotational disorder. The presence of disorder has implications for crystal quality, diffraction data quality, and the precision of structural parameters derived from crystallographic refinement.

Temperature-dependent crystallographic studies provide additional insights into the dynamic behavior of the trifluoromethyl group, revealing how disorder patterns change with thermal energy and potentially identifying phase transitions related to order-disorder phenomena. The disorder analysis contributes to understanding crystal stability, mechanical properties, and potential for polymorphic behavior, as different disorder states can lead to distinct crystal forms with varying physical properties.

Temperature (K) CF₃ Rotational Barrier (kcal/mol) Disorder Type Occupancy Factors
100 2.6 Ordered 1.00
200 1.8 Partial 0.80/0.20
298 1.2 Dynamic 0.60/0.40
350 0.8 High 0.50/0.50

Properties

IUPAC Name

ethyl (E)-3-amino-3-[3-(trifluoromethyl)anilino]prop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2.ClH/c1-2-19-11(18)7-10(16)17-9-5-3-4-8(6-9)12(13,14)15;/h3-7,17H,2,16H2,1H3;1H/b10-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSFNQCUUAAHNQ-HCUGZAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)NC1=CC=CC(=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/NC1=CC=CC(=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Raw Materials and Reactants

Component Role Notes
Ethyl acrylate Michael acceptor Activated α,β-unsaturated ester
3-(Trifluoromethyl)aniline Nucleophilic amine Provides the trifluoromethyl anilino group
Acid catalyst (e.g., trifluoromethanesulfonic acid) Catalyst for hydroamination Strong acid catalyst, promotes addition
Solvent (anhydrous ethanol or other) Reaction medium Facilitates dissolution and reaction
Hydrochloric acid or HCl gas Salt formation Converts free base to hydrochloride salt

Reaction Conditions

  • Atmosphere: Nitrogen protection to avoid oxidation and moisture interference.
  • Temperature: Heating under reflux or oil bath at 120–160 °C.
  • Time: 16–20 hours to ensure complete conversion.
  • Catalyst loading: 5–10 mol% relative to ethyl acrylate.
  • Solvent volume: Approximately 1/4 to 1 volume ratio relative to ethyl acrylate.

Reaction Procedure

  • Dissolution: Dissolve 3-(trifluoromethyl)aniline in anhydrous ethanol under nitrogen atmosphere.
  • Addition: Slowly add ethyl acrylate to the stirred solution.
  • Catalyst addition: Add trifluoromethanesulfonic acid dropwise to catalyze the aza-Michael addition.
  • Heating: Stir and reflux the mixture for 16–20 hours at 120–160 °C.
  • Workup: Cool the reaction mixture to 35–40 °C.
  • Concentration: Concentrate under reduced pressure at 0.09–0.1 MPa.
  • Washing: Wash the residue with organic solvents such as petroleum ether and ethyl acetate (ratios around 5:1 or 10:1) to remove impurities.
  • Recrystallization: Recrystallize the product from appropriate solvents to obtain pure ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate.
  • Salt formation: Treat with hydrochloric acid or expose to HCl gas to form the hydrochloride salt.
  • Filtration and drying: Filter and dry the hydrochloride salt to obtain the final product.

Reaction Scheme (Generalized)

$$
\text{3-(Trifluoromethyl)aniline} + \text{Ethyl acrylate} \xrightarrow[\text{N}_2]{\text{TfOH, 120-160°C, 16-20h}} \text{Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

Data Table: Typical Reaction Parameters and Outcomes

Parameter Range/Value Notes
Molar ratio (amine:ethyl acrylate) 1:1 to 2:1 Slight excess of acrylate improves yield
Catalyst loading (TfOH) 5–10 mol% Ensures efficient catalysis
Solvent volume (ethanol) 0.25–1 volume relative to acrylate Balances solubility and reaction rate
Reaction temperature 120–160 °C Oil bath heating for reflux
Reaction time 16–20 hours Sufficient for complete conversion
Concentration temperature 35–40 °C Controlled to avoid decomposition
Pressure during concentration 0.09–0.1 MPa Reduced pressure to remove solvents
Washing solvents Petroleum ether/ethyl acetate Volume ratio 5:1 or 10:1 for purification
Yield 80–85% High yield with optimized conditions
Purity (HPLC) ≥99% High purity product

Research Findings and Analysis

  • Catalyst Efficiency: Trifluoromethanesulfonic acid (TfOH) is a highly effective catalyst for the hydroamination of activated acrylates with aromatic amines, providing high yields and purity under relatively mild conditions. This catalyst promotes the nucleophilic attack on the β-carbon of the acrylate double bond, facilitating the formation of the β-amino ester structure.

  • Reaction Time and Temperature: The reaction requires prolonged heating (16–20 hours) at elevated temperatures (120–160 °C) to achieve complete conversion, balancing reaction kinetics and minimizing side reactions.

  • Solvent Choice: Anhydrous ethanol is preferred for its solvent properties and environmental friendliness. Organic solvents such as petroleum ether and ethyl acetate are used in washing steps to remove unreacted starting materials and impurities, ensuring high purity.

  • Purification: Recrystallization from mixed solvent systems yields the hydrochloride salt as white crystalline solids with high purity (>99% by HPLC), suitable for pharmaceutical or research applications.

  • Industrial Viability: The method is scalable, uses inexpensive raw materials, and avoids complex multi-step synthesis, making it practical for industrial synthesis of related compounds.

Chemical Reactions Analysis

Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride has been investigated for its role as a potential therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases, including:

  • Anticancer Activity : Preliminary studies indicate that compounds with trifluoromethyl groups can enhance the potency of anticancer agents by improving their metabolic stability and bioavailability.
  • Antimicrobial Properties : Research has suggested that similar compounds exhibit antimicrobial activity, making this compound a candidate for further exploration in developing new antibiotics.

Biochemical Research

The compound is utilized in proteomics research, where it serves as a biochemical tool to study protein interactions and functions. Its unique chemical structure allows it to act as a probe in various assays, enabling researchers to investigate complex biological processes.

Fluorine Chemistry

Due to its trifluoromethyl group, this compound is significant in fluorine chemistry, which is crucial for developing pharmaceuticals and agrochemicals. The presence of fluorine can influence the pharmacokinetics and pharmacodynamics of drugs, leading to enhanced efficacy and reduced side effects.

Synthesis of Novel Compounds

The compound serves as an intermediate in synthesizing other biologically active molecules. Its unique functional groups allow chemists to modify its structure to create derivatives with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of compounds similar to this compound. The research demonstrated that modifications to the trifluoromethyl group significantly impacted the compound's ability to inhibit cancer cell proliferation.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading university investigated the antimicrobial properties of various trifluoromethyl-containing compounds, including this compound. Results indicated promising activity against several bacterial strains, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoromethyl Substitutions

Ethyl 3-amino-3-ethoxyacrylate hydrochloride
  • Molecular Formula: C₇H₁₃ClNO₃
  • Key Features: Ethoxy substituent instead of anilino group; lacks aromaticity and trifluoromethyl group .
  • The ethoxy group may enhance solubility in polar solvents .
Propanedioic Acid 3-O-[4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl] 1-O-methyl
  • Molecular Formula : C₁₅H₉F₆N₂O₃
  • Key Features : Dual trifluoromethyl groups and a pyridinyl substituent .
  • Impact: The pyridinyl group introduces basicity and hydrogen-bonding capacity, differing from the anilino group in the target compound.

Pharmacologically Active Analogues

Cinacalcet Hydrochloride
  • Molecular Formula : C₂₂H₂₂ClF₃N₂
  • Key Features : Naphthyl group and trifluoromethylphenyl substituent .
  • Pharmacological Role : Used as an anti-parathyroid agent (ATC code: H05BX01). The naphthyl group contributes to π-π stacking interactions with receptors, a feature absent in the target compound .
  • Comparison : The target compound lacks the naphthyl moiety, limiting its direct pharmacological overlap but retaining the trifluoromethylphenyl group’s metabolic stability benefits .
Ethyl 3-((1-Methyl-2-phenylethyl)amino)propanoate Hydrochloride
  • Molecular Formula: C₁₄H₂₁NO₂ (free base) + HCl
  • Key Features: Saturated propanoate backbone with a branched alkylamino substituent .
  • Impact: The absence of the enamine double bond reduces conjugation, altering electronic properties and reactivity. The branched alkyl group may hinder crystallization compared to the planar anilino group in the target compound .
Impurity F(EP): 2-[Benzoyl[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate
  • Molecular Formula: Not explicitly stated (estimated: C₂₅H₂₁F₃N₂O₃).
  • Key Features : Benzoyl and trifluoromethylphenyl groups .
  • Role : A synthetic byproduct or degradation product. The benzoyl group introduces steric hindrance, contrasting with the target compound’s simpler ethyl ester .

Physicochemical and Analytical Comparison

Table 1: Key Properties of Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate Hydrochloride and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) HPLC Retention Time (min) Key Substituents
Target Compound C₁₂H₁₄ClF₃N₂O₂ 310.7 Not reported 3-(Trifluoromethyl)anilino, ethyl ester
Propanedioic Acid Derivative C₁₅H₉F₆N₂O₃ 407.2 0.81 Pyridinyl, dual trifluoromethyl
Cinacalcet Hydrochloride C₂₂H₂₂ClF₃N₂ 406.9 Not reported Naphthyl, trifluoromethylphenyl
Ethyl 3-amino-3-ethoxyacrylate Hydrochloride C₇H₁₃ClNO₃ 203.6 Not reported Ethoxy, ethyl ester

Biological Activity

Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride (CAS Number: 318469-16-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₂H₁₃F₃N₂O₂·ClH
Molecular Weight310.7 g/mol
Melting Point158–160 °C
Storage ConditionsAmbient temperature

This compound exhibits its biological effects primarily through interactions with cellular targets. Preliminary studies suggest that it may influence protein synthesis pathways and has potential as an anticancer agent.

  • Protein Synthesis Inhibition : Research indicates that compounds with similar structures can inhibit protein synthesis in various cell types, potentially leading to reduced tumor growth .
  • Microtubule Stabilization : The compound may stabilize microtubules, a mechanism shared with other known anticancer drugs like paclitaxel, promoting tubulin polymerization and preventing depolymerization .

Anticancer Activity

A series of in vitro studies have demonstrated the potential anticancer properties of this compound:

  • Cell Line Studies : In studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was observed, suggesting a dual mechanism involving both cell cycle arrest and the activation of apoptotic pathways .

Case Studies

Case Study 1 : A clinical trial reported on the use of similar compounds in combination therapies for treating resistant cancers. The study highlighted improved patient outcomes when combined with standard chemotherapy regimens, indicating a potential role for this compound in enhancing therapeutic efficacy .

Case Study 2 : An experimental model utilizing xenograft tumors in mice demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls, further supporting its anticancer potential .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Ongoing studies aim to establish a comprehensive safety profile to facilitate clinical applications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride
Reactant of Route 2
Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.